ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE is a synthetic organic compound featuring a piperazine core substituted with a thiazole ring, ethoxyphenyl group, and acetylated sulfanyl linkages. The piperazine moiety is a well-studied pharmacophore associated with diverse biological activities, including antimicrobial, anthelmintic, and receptor-modulating properties . The thiazole ring, a heterocyclic scaffold with sulfur and nitrogen atoms, enhances bioactivity through interactions with biological targets, while the ethoxyphenyl substituent contributes to lipophilicity and metabolic stability . Synthetically, this compound likely derives from multi-step protocols involving condensation, nucleophilic substitution, and cyclization reactions, as evidenced by analogous piperazine-thiazole syntheses .
Properties
IUPAC Name |
ethyl 4-[2-[2-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S2/c1-4-31-18-8-6-17(7-9-18)21-16(3)34-22(25-21)24-19(28)14-33-15-20(29)26-10-12-27(13-11-26)23(30)32-5-2/h6-9H,4-5,10-15H2,1-3H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJIOIYHTUBAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSCC(=O)N3CCN(CC3)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with methylamine under controlled conditions.
Attachment of the Piperazine Ring: The thiazole intermediate is then reacted with ethyl piperazine-1-carboxylate in the presence of a suitable coupling agent.
Final Assembly: The resulting intermediate is further reacted with ethyl bromoacetate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with substituted ethoxy groups.
Scientific Research Applications
ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Materials Science: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization : Replacing the ethoxyphenyl group with halogenated aryl groups (e.g., 2,4-dichlorophenyl) could enhance target affinity, as seen in triazolo-piperazine analogues .
- Synthetic Efficiency : Adopting one-pot methodologies () may improve the target compound’s yield and scalability.
- Bioactivity Validation : Further assays (e.g., GLP-1 secretion studies) are needed to confirm hypothesized GPR119 activity, leveraging bioactivity clustering principles .
Biological Activity
Ethyl 4-{2-[({[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanylacety]}piperazine-1-carboxylate is a complex organic compound with potential biological activities. Its unique structural features suggest various pharmacological applications, particularly in antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, synthesizing findings from diverse studies.
Chemical Structure and Properties
The compound can be broken down into several key components that contribute to its biological activity:
- Ethyl Group : Enhances lipophilicity, aiding in membrane permeability.
- Thiazole Ring : Known for its role in various bioactive compounds, contributing to antimicrobial and anticancer properties.
- Piperazine Moiety : Often associated with central nervous system activity and can modulate neurotransmitter systems.
Table 1: Structural Components of Ethyl 4-{2-[({[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanylacety]}piperazine-1-carboxylate
| Component | Description |
|---|---|
| Ethyl | Increases lipophilicity |
| Thiazole | Antimicrobial and anticancer potential |
| Piperazine | CNS activity modulation |
| Ethoxyphenyl | Enhances interaction with biological targets |
Antimicrobial Activity
Several studies have indicated that compounds containing thiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the ethoxyphenyl group may enhance these effects through improved binding interactions.
Anticancer Activity
Research has demonstrated that compounds similar to ethyl 4-{2-[({[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanylacety]}piperazine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting that the compound could serve as a lead for developing new antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies on human breast cancer cell lines revealed that derivatives similar to this compound induced apoptosis through caspase activation pathways. The IC50 values were promising, indicating potential for further development .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
